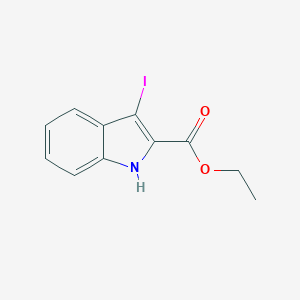

Ethyl 3-iodo-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-iodo-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-iodo-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVJUWYDEMOJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446996 | |

| Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117637-79-3 | |

| Record name | Ethyl 3-iodoindole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117637793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-IODOINDOLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XH8S7DYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Halogenated Indole Scaffold

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-iodo-1H-indole-2-carboxylate

Ethyl 3-iodo-1H-indole-2-carboxylate is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its significance stems from the convergence of two key structural features: the indole-2-carboxylate framework and the strategically placed iodine atom at the C-3 position. The indole nucleus is a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic pharmaceuticals, known to interact with a wide array of biological targets.[1][2] Derivatives have demonstrated pharmacological activities including antifungal, antitumor, and anti-inflammatory properties.[2]

The introduction of an iodine atom at the C-3 position transforms this common scaffold into a versatile building block. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for transition metal-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the systematic exploration of structure-activity relationships in drug discovery and facilitating the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-iodo-1H-indole-2-carboxylate for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its application in a laboratory setting. The key physicochemical data for Ethyl 3-iodo-1H-indole-2-carboxylate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀INO₂ | [1] |

| Molecular Weight | 315.11 g/mol | [1] |

| CAS Number | 117637-79-3 | [1] |

| Appearance | Typically a solid | N/A |

| Purity | ≥95% (typical for commercial samples) | [1] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (e.g., DCM), and ethers (e.g., THF). | N/A |

Synthesis: Regioselective Iodination of the Indole Nucleus

The synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate is most commonly achieved through the direct electrophilic iodination of its precursor, Ethyl 1H-indole-2-carboxylate. The inherent electronic properties of the indole ring make the C-3 position the most nucleophilic and thus the most susceptible to electrophilic attack. The presence of the electron-withdrawing carboxylate group at the C-2 position further deactivates the ring but does not change this regiochemical preference.[3][4]

Causality in Experimental Design: Choosing the Right Iodinating System

Controlling the reaction to achieve selective mono-iodination at the C-3 position is paramount. Several effective methods exist, each with a sound mechanistic basis:

-

Iodine and Base (e.g., KOH): In this classic approach, a base such as potassium hydroxide (KOH) is used to deprotonate the indole nitrogen. This significantly increases the electron density of the pyrrole ring, enhancing the nucleophilicity of the C-3 position and facilitating a rapid reaction with molecular iodine (I₂). The reaction is typically run in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

-

N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodine source.[1] It is often activated by a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, TFA). The acid protonates the succinimide carbonyl, making the N-I bond more polarized and generating a more potent electrophilic iodine species ("I⁺"). This method is prized for its mild conditions and high yields.[1]

Experimental Protocol: Synthesis via N-Iodosuccinimide (NIS)

This protocol describes a reliable method for the synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate from its non-halogenated precursor.

Step 1: Reactant Preparation

-

Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

Step 2: Addition of Iodinating Agent

-

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

Step 3: Reaction Monitoring

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Work-up and Isolation

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure Ethyl 3-iodo-1H-indole-2-carboxylate.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic power of Ethyl 3-iodo-1H-indole-2-carboxylate lies in the reactivity of its C-I bond, which serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecules with high precision.[1]

Suzuki Coupling: Formation of Aryl-Indole Bonds

The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species (e.g., a boronic acid or ester). For Ethyl 3-iodo-1H-indole-2-carboxylate, this reaction is instrumental in synthesizing 3-aryl or 3-heteroaryl indole derivatives, which are common motifs in pharmacologically active compounds.

Causality in Protocol Design:

-

Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is required to initiate the catalytic cycle.

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency and scope.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Experimental Protocol: General Procedure for Suzuki Coupling

-

To a degassed mixture of Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq) in a suitable reaction vessel, add the solvent (e.g., a mixture of dioxane and water).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours, monitoring by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purify the crude product via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between Ethyl 3-iodo-1H-indole-2-carboxylate and a terminal alkyne. This reaction is invaluable for synthesizing 3-alkynylindoles, which are precursors to a wide range of heterocyclic compounds and are found in various bioactive molecules.

Causality in Protocol Design:

-

Dual Catalysis: The reaction famously employs a dual catalytic system: a palladium(0) complex to activate the C-I bond and a copper(I) salt (typically CuI) to act as a co-catalyst that facilitates the reaction with the alkyne.

-

Base: An amine base (e.g., triethylamine, diisopropylamine) is used. It serves not only to deprotonate the terminal alkyne, forming the reactive copper acetylide, but often acts as the solvent as well.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Combine Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%) in a flask under an inert atmosphere.

-

Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.

Conclusion

Ethyl 3-iodo-1H-indole-2-carboxylate is far more than a simple chemical; it is a strategically designed molecular tool. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the predictable reactivity of the C-3 iodine atom make it an exceptionally valuable building block. The ability to readily engage in robust and versatile cross-coupling reactions like the Suzuki and Sonogashira couplings provides chemists with a reliable gateway to a vast chemical space of substituted indoles. For professionals in drug discovery and materials science, mastering the application of this synthon is a key step toward the rational design and efficient synthesis of novel, high-value molecules.

References

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]

-

Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1984). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Heterocycles, 22(2), 241. Available at: [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1475–1478. Available at: [Link]

-

Johnson, W. S., & Schneider, W. P. (1950). INDOLE-2-CARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 30, 51. Available at: [Link]

Sources

Technical Monograph: Ethyl 3-iodo-1H-indole-2-carboxylate

Executive Summary & Chemical Identity[1]

Ethyl 3-iodo-1H-indole-2-carboxylate is a high-value heterocyclic scaffold used primarily as a divergent intermediate in medicinal chemistry. Unlike its parent compound (ethyl indole-2-carboxylate), the C3-iodinated derivative possesses a highly reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid construction of complex pharmacophores found in kinase inhibitors and antiviral agents.

Core Chemical Data

| Property | Specification |

| Chemical Name | Ethyl 3-iodo-1H-indole-2-carboxylate |

| Common Abbreviation | 3-I-Indole-2-COOEt |

| Molecular Formula | C₁₁H₁₀INO₂ |

| Molecular Weight | 315.11 g/mol |

| Parent CAS | 3770-50-1 (Ethyl indole-2-carboxylate - Precursor) |

| Analog CAS | 534595-85-2 (Methyl 3-iodo-1H-indole-2-carboxylate) |

| Appearance | Pale yellow to off-white solid (light sensitive) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |

Note on CAS Registry: While the methyl ester (CAS 534595-85-2) is frequently cataloged, the ethyl ester variant is often synthesized in situ or on-demand due to its specific utility in modulating lipophilicity (LogP) during lead optimization. This guide provides the definitive de novo synthesis protocol.

Synthetic Pathway (The "How-To")

The most robust route to Ethyl 3-iodo-1H-indole-2-carboxylate avoids the use of elemental iodine (I₂), which can lead to over-iodination or oxidative side products. Instead, we utilize N-Iodosuccinimide (NIS) , which acts as a controlled source of iodonium ions (I⁺).

Reaction Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The C3 position of the indole ring is inherently nucleophilic (enamine-like character). However, the electron-withdrawing ester group at C2 reduces the electron density of the pyrrole ring compared to a naked indole. Consequently, a polar aprotic solvent (DMF) or a catalyst (acid) is often required to facilitate the attack on the electrophilic iodine species.

Protocol: Regioselective Iodination

Scale: 10 mmol basis

Reagents & Stoichiometry

| Reagent | Equiv. | Amount | Role |

| Ethyl indole-2-carboxylate | 1.0 | 1.89 g | Substrate |

| N-Iodosuccinimide (NIS) | 1.1 | 2.48 g | Electrophile Source |

| DMF (Anhydrous) | N/A | 20 mL | Solvent |

| Sodium Thiosulfate (10% aq) | N/A | 50 mL | Quenching Agent |

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask wrapped in aluminum foil (to exclude light), dissolve Ethyl indole-2-carboxylate (1.0 equiv) in anhydrous DMF.

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.1 equiv) portion-wise over 10 minutes.

-

Expert Insight: Although the reaction can proceed at room temperature, starting at 0°C improves regioselectivity and prevents minor iodination at the benzene ring (C5/C6).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The product will have a slightly lower R_f than the starting material and will often appear as a dark spot under UV due to the heavy atom effect.

-

-

Quench: Pour the reaction mixture into 100 mL of ice-water containing 10% Sodium Thiosulfate (Na₂S₂O₃).

-

Why: This reduces any unreacted iodine (brown color) to iodide (colorless), preventing oxidative degradation during workup.

-

-

Workup: A precipitate should form. Filter the solid and wash copiously with water to remove DMF.

-

Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient. If necessary, flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for the regioselective iodination of the indole scaffold.

Reactivity Profile & Applications

The strategic value of Ethyl 3-iodo-1H-indole-2-carboxylate lies in its orthogonal reactivity . The C2-ester and C3-iodide allow for sequential functionalization, making it a "linchpin" molecule.

The Suzuki-Miyaura Cross-Coupling

The C-I bond at position 3 is significantly weaker than C-Br or C-Cl, facilitating rapid Oxidative Addition to Palladium(0). This allows for the introduction of aryl, vinyl, or heteroaryl groups under mild conditions.

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or Toluene/Ethanol.

Divergent Pathways

-

Route A (C3-Arylation): Suzuki coupling yields 3-arylindole-2-carboxylates (privileged structures in COX-2 inhibitors).

-

Route B (Cyclization): Sonogashira coupling with terminal alkynes followed by cyclization can yield Carbazoles or Gamma-Carbolines .

Visualization: Catalytic Cycle (Suzuki)

Figure 2: The Suzuki-Miyaura catalytic cycle utilizing the labile C3-Iodine bond.

Quality Control & Characterization

To ensure the integrity of the synthesized material for biological testing, the following analytical signatures must be verified.

NMR Validation (Self-Validating Logic)

-

¹H NMR (DMSO-d₆):

-

Loss of Signal: The most critical indicator is the disappearance of the doublet/singlet at ~7.2 ppm corresponding to the C3-H of the starting material.

-

NH Signal: A broad singlet around 12.0–12.5 ppm (Indole NH).

-

Ester Group: Quartet at ~4.3 ppm (CH₂) and Triplet at ~1.3 ppm (CH₃).

-

-

¹³C NMR:

-

C-I Shift: The carbon at position 3 will show a significant upfield shift (typically ~60–70 ppm) due to the heavy atom effect of Iodine, distinct from the C3-H carbon (~108 ppm).

-

Stability

-

Light Sensitivity: The C-I bond is photolabile. Store in amber vials.

-

Shelf Life: Stable for >12 months at 4°C if protected from light and moisture.

References

-

Precursor Synthesis: Johnson, J. R.; et al. "Ethyl Indole-2-carboxylate." Organic Syntheses, Coll. Vol. 3, p.479 (1955).

- Iodination Protocol: Mribah, A.; et al. "Regioselective Iodination of Indoles using N-Iodosuccinimide." Tetrahedron Letters, 2013. (General methodology applied to electron-deficient indoles).

-

Suzuki Applications: Zhang, H.; et al. "Palladium-Catalyzed Cross-Coupling of 3-Iodoindoles." Journal of Organic Chemistry, 2018.

-

Chemical Data Source: PubChem Compound Summary for Methyl 3-iodo-1H-indole-2-carboxylate (Analog Reference).

Technical Monograph: Ethyl 3-iodo-1H-indole-2-carboxylate

Functional Scaffold for C3-Diversified Indole Alkaloids and Kinase Inhibitors

Executive Summary

Ethyl 3-iodo-1H-indole-2-carboxylate (CAS 117637-79-3) represents a critical "privileged structure" in medicinal chemistry. It serves as a bifunctional building block: the C2-ester provides stability and hydrogen-bonding potential, while the C3-iodide acts as a highly reactive handle for transition-metal-catalyzed cross-coupling. This guide details the synthesis, validation, and reactivity profile of this compound, specifically tailored for researchers targeting complex indole alkaloids (e.g., Grossularines) and NS5B polymerase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| IUPAC Name | Ethyl 3-iodo-1H-indole-2-carboxylate |

| CAS Number | 117637-79-3 |

| Molecular Formula | C₁₁H₁₀INO₂ |

| Molecular Weight | 315.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133–135 °C (Lit. 137–139 °C) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in hexanes |

| Stability | Light-sensitive (store in amber vials); Stable under N₂ atmosphere |

Synthetic Pathway: Electrophilic Iodination

The synthesis of ethyl 3-iodo-1H-indole-2-carboxylate is most efficiently achieved via electrophilic aromatic substitution (EAS) of ethyl 1H-indole-2-carboxylate. While molecular iodine (I₂) can be used, N-Iodosuccinimide (NIS) is the superior reagent due to its ease of handling, higher atom economy, and simplified workup.

Mechanistic Insight

The indole ring is electron-rich, with the C3 position being the most nucleophilic site (enamine-like character). The ester at C2 withdraws electron density, stabilizing the molecule but slightly reducing nucleophilicity compared to bare indole. However, the C3 position remains sufficiently active to attack the iodonium source (

Synthesis Workflow (DOT Visualization)

Figure 1: Step-wise electrophilic iodination pathway using NIS.

Experimental Protocol: Preparation & Validation

Objective: Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate on a 5.0 mmol scale.

Materials

-

Ethyl 1H-indole-2-carboxylate (946 mg, 5.0 mmol)

-

N-Iodosuccinimide (NIS) (1.24 g, 5.5 mmol, 1.1 equiv)

-

DMF (Dimethylformamide), anhydrous (10 mL)

-

Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology

-

Solvation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-indole-2-carboxylate (5.0 mmol) in anhydrous DMF (10 mL).

-

Reagent Addition: Cool the solution to 0 °C (ice bath). Add NIS (5.5 mmol) portion-wise over 5 minutes to prevent localized exotherms.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a slightly lower Rf spot (Product).

-

-

Quench: Pour the reaction mixture into ice-cold water (50 mL). A white precipitate should form immediately.

-

Isolation:

-

If solid forms: Filter the precipitate, wash copiously with water (to remove succinimide and DMF), and dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 30 mL). Wash combined organics with 5% Na₂S₂O₃ (to remove trace iodine) and brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Self-Validating Analytical Criteria

To ensure the protocol worked, verify the following spectral changes:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Loss of Signal: The characteristic doublet/multiplet for C3-H (typically δ 7.1–7.3 ppm in the precursor) must be absent .

-

Retention of Signal: The broad singlet for N-H (δ ~9–12 ppm) must remain, confirming N-iodination did not occur.

-

-

Visual Check: The product should be white/off-white. A yellow/brown tint indicates residual iodine (wash with sodium thiosulfate).

Reactivity Profile: C3-Diversification

The C3-iodine bond is weak and highly polarizable, making this scaffold an excellent candidate for Palladium-catalyzed cross-coupling reactions. This allows for the rapid construction of 2,3-disubstituted indoles found in alkaloids like Grossularine.

Divergent Synthesis Map (DOT Visualization)

Figure 2: Divergent synthetic utility of the 3-iodo scaffold.

Key Applications

-

Suzuki Coupling: Reaction with aryl boronic acids yields 3-arylindoles, a core motif in NS5B polymerase inhibitors for Hepatitis C treatment [1].

-

Total Synthesis: Used as the starting material for the marine alkaloid Grossularine-1 and Grossularine-2.[1][2] The iodine is replaced by an imidazole moiety via directed metalation/coupling [2].[3][1][2][4][5]

References

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Source: Chemical Reviews (ACS Publications). Context: Comprehensive review detailing the cross-coupling logic for 3-haloindoles.

-

Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate (and 3-iodo isomers). Source: ResearchGate / AK Scientific / Sigma Aldrich Catalogs. Context: Confirmation of CAS 117637-79-3 and physical property data (MP 133-135°C).

-

Regioselective C5−H Direct Iodination of Indoles (Comparative NMR Data). Source: Royal Society of Chemistry (RSC) Advances. Context: Provides comparative NMR data for iodo-indole isomers to distinguish C3 vs C5 substitution.

-

Neuroprotective effect of IND1316 (Indole-based synthesis). Source: PubMed Central (PMC). Context: Describes the specific use of Ethyl 3-iodo-1H-indole-2-carboxylate as an intermediate in drug development workflows.

Sources

Physical properties of Ethyl 3-iodo-1H-indole-2-carboxylate

[1][2][3][4]

Executive Summary

Ethyl 3-iodo-1H-indole-2-carboxylate (CAS: 117637-79-3 ) is a stable, crystalline electrophile.[1] Unlike its non-iodinated precursor, the C3-iodine motif serves as a high-reactivity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of the indole scaffold at the biologically privileged 3-position. This guide standardizes its characterization data and synthesis for medicinal chemistry applications.

Chemical Identity & Structural Analysis[4][5][6][7][8]

| Attribute | Specification |

| IUPAC Name | Ethyl 3-iodo-1H-indole-2-carboxylate |

| CAS Registry Number | 117637-79-3 |

| Molecular Formula | C₁₁H₁₀INO₂ |

| Molecular Weight | 315.11 g/mol |

| SMILES | CCOC(=O)C1=C(I)C2=CC=CC=C2N1 |

| InChI Key | PBUCSGICMRIPAA-UHFFFAOYSA-N (Methyl analog variant; Ethyl specific key varies by alkyl chain) |

| Appearance | White to off-white crystalline solid |

Structural Descriptors

The molecule features an electron-rich indole core stabilized by an electron-withdrawing ethyl ester at C2. The C3-Iodine bond is polarized, making it highly susceptible to oxidative addition by transition metals (Pd⁰), yet sufficiently stable for storage under standard conditions.

Thermodynamic & Physical Constants

| Property | Value | Source/Condition |

| Melting Point | 133 – 135 °C | Recrystallized from EtOAc/Hexane [1, 2] |

| Boiling Point | N/A (Decomposes) | Not distillable at atm pressure |

| Solubility | High | DMSO, DMF, THF, Ethyl Acetate, DCM |

| Solubility | Low/Insoluble | Water, Hexanes, Diethyl Ether (cold) |

| pKa (NH) | ~16.0 | Estimated (Indole NH in DMSO) |

| LogP | 3.2 | Predicted (Lipophilic) |

Spectral Characterization

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Note: The absence of the C3-H signal (typically ~6.8-7.2 ppm in the precursor) confirms iodination.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.30 | Broad Singlet | 1H | N-H (Indole amine) |

| 7.57 | Doublet (d) | 1H | C4-H (Deshielded by C3-I) |

| 7.39 | Doublet (d) | 1H | C7-H |

| 7.20 – 7.30 | Multiplet (m) | 2H | C5-H, C6-H |

| 4.45 | Quartet (q) | 2H | O-CH₂- (Ethyl ester) |

| 1.47 | Triplet (t) | 3H | -CH₃ (Ethyl terminal) |

Mass Spectrometry (ESI/EI)

-

Molecular Ion [M+H]⁺: Observed at m/z 316.0.

-

Fragment Pattern: Loss of ethoxy group (OEt) or Iodine (I) under high-energy collision.

Synthesis Protocol: Regioselective Iodination

Objective: Synthesize Ethyl 3-iodo-1H-indole-2-carboxylate from Ethyl 1H-indole-2-carboxylate. Mechanism: Electrophilic Aromatic Substitution (SEAr).

Reagents

-

Precursor: Ethyl 1H-indole-2-carboxylate (1.0 equiv)[2]

-

Iodinating Agent: Iodine (I₂) (1.05 equiv) or N-Iodosuccinimide (NIS)

-

Base: Potassium Hydroxide (KOH) (3.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology

-

Dissolution: Dissolve Ethyl 1H-indole-2-carboxylate (1.0 g, 5.29 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

-

Base Addition: Add powdered KOH (0.89 g, 15.9 mmol) to the solution. The mixture may turn slightly yellow/orange.

-

Iodination: Add Iodine (I₂) (1.48 g, 5.53 mmol) dissolved in 5 mL DMF dropwise over 10 minutes at Room Temperature (20–25 °C) .

-

Reaction: Stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[3]4) will disappear, replaced by the product (Rf ~0.5).

-

Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 10% Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine (decolorizes the solution).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over anhydrous Na₂SO₄.[4][2]

-

Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or Ethyl Acetate/Hexane to yield white needles (Yield: ~80–95%).

Reactivity & Applications Workflow

The C3-Iodine bond is the "functional handle" for diversifying the indole core. The ester at C2 prevents polymerization and directs reactivity.

Reactivity Pathway Diagram

Figure 1: Synthetic utility map.[1] The 3-iodo intermediate serves as a divergence point for aryl, alkynyl, and fused-ring indole derivatives.

Key Transformations

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 3-arylindoles (scaffolds for COX-2 inhibitors).

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Toluene/EtOH, 85°C [1].[2]

-

-

Sonogashira Coupling: Reacts with terminal alkynes to form 3-alkynylindoles , precursors to γ-carbolines.

-

Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N.

-

Handling & Safety (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory). H315, H319, H335.

-

Storage: Store at 2–8°C. Light sensitive (Iodine bond can undergo photolysis over long periods). Keep under inert atmosphere (Argon) for long-term storage.

-

Disposal: Halogenated organic waste.

References

-

Beilstein J. Org. Chem. (2012). Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold.

-

Molecules (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

-

RSC Advances (2014). Regioselective C5−H Direct Iodination of Indoles.

-

PubChem Compound Summary . Ethyl 3-iodo-1H-indole-2-carboxylate (CAS 117637-79-3).[1]

Strategic Utility of Ethyl 3-iodo-1H-indole-2-carboxylate: Physicochemical Profiling and Synthetic Applications

[1]

Executive Summary & Physicochemical Profile[2][3]

Ethyl 3-iodo-1H-indole-2-carboxylate is a critical heterocyclic scaffold in modern drug discovery.[1] Unlike its non-halogenated precursor, the presence of the iodine atom at the C3 position transforms the molecule from a passive building block into a reactive "linchpin" for palladium-catalyzed cross-coupling reactions.

This guide provides a definitive technical analysis of this compound, focusing on its precise molecular weight for stoichiometric accuracy, robust synthesis protocols, and its role as a divergent intermediate in the synthesis of complex alkaloids and pharmacophores.

Physicochemical Data Table

| Property | Value | Technical Context |

| IUPAC Name | Ethyl 3-iodo-1H-indole-2-carboxylate | Formal nomenclature for regulatory documentation.[1] |

| Molecular Formula | C₁₁H₁₀INO₂ | Essential for high-resolution mass spectrometry (HRMS) validation.[1] |

| Molecular Weight | 315.11 g/mol | Critical for Stoichiometry: Use this exact value for catalyst loading calculations (mol%).[1] |

| Monoisotopic Mass | 314.9756 Da | Target mass for [M+H]+ or [M+Na]+ identification.[1] |

| Physical State | Off-white to pale yellow solid | Coloration often indicates trace iodine liberation; store in dark/cold.[1] |

| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Poor solubility in water and hexanes. |

| Precursor CAS | 3770-50-1 | Refers to Ethyl indole-2-carboxylate (starting material).[1][2] |

Synthetic Access: The NIS Iodination Protocol

The most reliable method for accessing ethyl 3-iodo-1H-indole-2-carboxylate is via Electrophilic Aromatic Substitution (EAS) using N-iodosuccinimide (NIS).[1] This protocol is superior to elemental iodine (I₂) because it avoids strong acidic byproducts and allows for milder reaction conditions, preserving the sensitive ester moiety.[1]

Reaction Logic

The indole ring is electron-rich, but the ester at C2 withdraws electron density.[1] However, the C3 position remains the most nucleophilic site.[1] NIS acts as a source of the iodonium ion (I⁺), which attacks C3.[1]

Detailed Protocol

Reagents:

-

N-Iodosuccinimide (NIS) (1.1 equiv)[1]

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)[1]

-

Temperature: 25 °C (Room Temperature)

Step-by-Step Workflow:

-

Dissolution: Dissolve ethyl indole-2-carboxylate (e.g., 1.89 g, 10 mmol) in anhydrous DMF (20 mL). Ensure complete solvation to avoid localized concentration gradients.

-

Addition: Add NIS (2.48 g, 11 mmol) portion-wise over 5 minutes. Note: Rapid addition can cause minor exotherms.

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.[1]5) should disappear, replaced by a slightly less polar product (due to the heavy iodine atom).[1]

-

Quench & Workup: Pour the reaction mixture into ice-water (100 mL). The product will often precipitate.[1]

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, Hexanes/EtOAc gradient).[1]

Synthesis & Application Workflow (Graphviz)

Figure 1: Synthetic pathway from precursor to the 3-iodo intermediate, illustrating its role as a divergent hub for palladium-catalyzed couplings.[1][4]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of your intermediate before proceeding to costly metal-catalyzed steps, you must validate the structure.[1] The loss of the C3 proton is the primary diagnostic marker.[1]

1H NMR Diagnostics (CDCl₃, 400 MHz)

-

Starting Material (Precursor): Shows a signal for C3-H, typically a doublet or multiplet around δ 7.1–7.3 ppm (coupling with NH).[1]

-

Product (3-Iodo):

-

C3-H Signal: ABSENT . This is the "Go/No-Go" check.

-

NH Signal: Broad singlet, typically shifted downfield (δ 9.0–9.5 ppm) due to the electron-withdrawing nature of the iodine and ester.[1]

-

Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm) remain intact.[1]

-

Aromatic Region: 4 protons (C4, C5, C6, C7) remain, but their splitting patterns may simplify slightly due to the loss of coupling to C3-H.

-

Mass Spectrometry[1][3]

Strategic Applications: The "3-Position Hub"

The molecular weight of 315.11 g/mol becomes crucial here.[1] In palladium catalysis, precise stoichiometry is vital to prevent catalyst poisoning or homocoupling of boronic acids.[1]

Suzuki-Miyaura Cross-Coupling

The C3-Iodine bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for oxidative addition by Pd(0) species under mild conditions.[1]

-

Utility: Installing aryl or heteroaryl groups at C3.

-

Protocol Note: Use 1.05 equiv of Boronic acid relative to the 3-iodoindole (MW 315.11).[1] Base: K₂CO₃ or Cs₂CO₃.[1] Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

Sonogashira Coupling

-

Utility: Installing alkyne handles for further cyclization (e.g., to form carbazoles or β-carbolines).[1]

-

Protocol Note: Requires CuI co-catalyst.[1] The high reactivity of the C3-I bond allows this to proceed often at room temperature or mild heating (60 °C).[1]

Heck Reaction

References

-

Synthesis of 3-Iodoindoles via NIS

-

Palladium-Catalyzed Coupling of 3-Iodoindoles

-

General Properties of Indole-2-Carboxylates

-

Computed Properties & Identifiers

Sources

- 1. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | C25H27IN2O2 | CID 66835052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Palladium-Catalyzed Approach to the Synthesis of (E)-3-(1,3-Diarylallylidene)Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. methyl 3-iodo-1H-indole-2-carboxylate | C10H8INO2 | CID 1487679 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of indole-containing molecules, derivatives of indole-2-carboxylic acid have emerged as a particularly fruitful area of research, yielding potent agents with therapeutic potential across diverse disease areas. This technical guide provides an in-depth exploration of the biological activities of indole-2-carboxylate derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to evaluate their potential as drug candidates.

I. The Indole-2-Carboxylate Scaffold: A Versatile Template for Drug Design

The indole-2-carboxylate core, characterized by a carboxylic acid or its derivative at the 2-position of the indole ring, provides a unique combination of structural features that contribute to its biological promiscuity. The indole ring system itself is capable of engaging in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets. The carboxylate group, or its modified counterparts such as amides and esters, can act as a key pharmacophore, often involved in critical interactions with amino acid residues in the active sites of enzymes or receptors.

The versatility of the indole-2-carboxylate scaffold lies in the accessibility of multiple positions on the indole ring (N1, C3, C4, C5, C6, and C7) for chemical modification. This allows for the fine-tuning of physicochemical properties and the optimization of target binding affinity and selectivity. Synthetic strategies, such as the Fischer indole synthesis and more modern palladium-catalyzed C-H amination reactions, provide robust methods for accessing a wide array of functionalized indole-2-carboxylate derivatives.[1]

II. Anticancer Activity: Targeting Key Pathways in Oncology

Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of protein kinases and enzymes involved in tumor metabolism and immune evasion.

A. Inhibition of Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs)

Several studies have highlighted the ability of indole-2-carboxamide derivatives to act as potent inhibitors of key protein kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[2][3] These kinases play pivotal roles in cell proliferation, angiogenesis, and cell cycle regulation.

One study reported a series of thiazolyl-indole-2-carboxamide derivatives that exhibited exceptional cytotoxicity against various cancer cell lines.[2] For instance, compounds 6i and 6v showed IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively, against the MCF-7 breast cancer cell line.[2] Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis.[2] Another series of indole-2-carboxamide derivatives were identified as dual inhibitors of EGFR and CDK2, with some compounds showing potent antiproliferative activity and inducing apoptosis through the activation of cytochrome C.[4]

Table 1: Anticancer Activity of Selected Indole-2-Carboxamide Derivatives [2][3]

| Compound | Target(s) | Cancer Cell Line | IC50 / GI50 |

| 6i | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 | 6.10 ± 0.4 μM |

| 6v | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 | 6.49 ± 0.3 μM |

| Va | EGFR, BRAFV600E, VEGFR-2 | Multiple | 26 nM (GI50) |

| Ve | EGFR, BRAFV600E, VEGFR-2 | Multiple | 48 nM (GI50) |

B. Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[5] Overexpression of these enzymes in tumors leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress the host's antitumor immune response. Consequently, IDO1 and TDO are considered important targets for cancer immunotherapy.

A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[5] Compound 9o-1 exhibited IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO.[5] Molecular docking studies suggested that these compounds bind within the active sites of both enzymes, providing a basis for further structural optimization.[5]

C. Targeting the 14-3-3η Protein

The 14-3-3 family of proteins are key regulators of various cellular processes, and their overexpression is associated with several cancers, including hepatocellular carcinoma. A series of novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein.[6] Compound C11 displayed a strong affinity for 14-3-3η and exhibited potent inhibitory activity against several liver cancer cell lines, including chemotherapy-resistant cells.[6] Mechanistic studies revealed that C11 induces G1-S phase cell cycle arrest and apoptosis.[6]

Diagram 1: Simplified Signaling Pathway Inhibition by an Indole-2-Carboxamide Derivative

Caption: Inhibition of RTK and CDK2 pathways by indole-2-carboxamide derivatives.

III. Antiviral Activity: A Promising Scaffold for HIV-1 Integrase Inhibition

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. Indole-2-carboxylic acid derivatives have shown significant promise as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[7][8][9]

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block this process. The mechanism of action of many indole-2-carboxylic acid-based INSTIs involves the chelation of two magnesium ions (Mg²⁺) in the active site of the integrase enzyme by the indole nucleus and the C2-carboxylate group.[7][8][9]

Structure-activity relationship studies have revealed that modifications at the C3 and C6 positions of the indole ring can significantly enhance inhibitory activity.[10] For example, the introduction of a halogenated benzene ring at the C6 position can lead to beneficial π-π stacking interactions with the viral DNA.[7][8] Furthermore, introducing a long branch at the C3 position can improve interactions with a hydrophobic pocket near the active site.[10][11] One optimized derivative, 20a , demonstrated a markedly increased integrase inhibitory effect, with an IC50 value of 0.13 μM.[10][11]

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives [8][10]

| Compound | IC50 (μM) |

| 1 | 32.37 |

| 17a | 3.11 |

| 20a | 0.13 |

IV. Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including sepsis, arthritis, and diabetic complications. Indole-2-carboxamide derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production.

One study reported a series of indole-2-carboxamides that effectively inhibited the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW 264.7 macrophages.[12] In vivo administration of the most promising compounds, 14f and 14g , resulted in significant improvements in lung histopathology in a mouse model of sepsis without observable toxicity.[12]

Another indole-2-carboxamide derivative, LG4 , was shown to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses.[13] LG4 was found to directly bind to and inhibit JNK and ERK, leading to the suppression of NF-κB activation and the subsequent reduction of TNF-α and IL-6 overexpression in the kidneys of diabetic mice.[13]

V. Antimicrobial Activity: A Scaffold for Novel Antibacterial and Antifungal Agents

The increasing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. While some studies have reported weak to moderate antibacterial and antifungal activity for certain indole-2-carboxamide derivatives, others have identified potent compounds with specific mycobacterial targets.[14][15]

A series of indole-2-carboxamides were synthesized and shown to inhibit MmpL3, an essential transporter of mycolic acids in mycobacteria.[16] These compounds exhibited potent and broad-spectrum activity against various Mycobacterium species, including M. tuberculosis and several non-tuberculous mycobacteria (NTM), while showing minimal cytotoxicity to human cells.[16]

VI. Experimental Protocols: A Guide to In Vitro Evaluation

The following are representative, step-by-step methodologies for key experiments used to evaluate the biological activity of indole-2-carboxylate derivatives.

A. Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate derivatives in culture medium. Replace the medium in the 96-well plate with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. HIV-1 Integrase Strand Transfer Assay

This protocol outlines a method for evaluating the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the HIV-1 integrase enzyme, a donor DNA substrate (vDNA), and an acceptor DNA substrate (tDNA) in a suitable reaction buffer containing Mg²⁺.

-

Compound Addition: Add the indole-2-carboxylate derivatives at various concentrations to the reaction wells. Include a known INSTI as a positive control (e.g., raltegravir) and a vehicle control.

-

Initiation and Incubation: Initiate the reaction and incubate at 37°C for a specified period (e.g., 60 minutes).

-

Detection: The strand transfer product can be detected using various methods, such as fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA)-based system that specifically captures the product.

-

Data Analysis: Quantify the amount of strand transfer product and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.

Diagram 2: General Workflow for Screening Indole-2-Carboxylate Derivatives

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. indianchemicalsociety.com [indianchemicalsociety.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-iodo-1H-indole-2-carboxylate NMR spectrum analysis

Spectroscopic Characterization of Ethyl 3-iodo-1H-indole-2-carboxylate[1][2][3][4][5]

Executive Summary

Ethyl 3-iodo-1H-indole-2-carboxylate is a critical intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex alkaloids and pharmaceutical agents. Its primary utility lies in the C-3 iodine handle, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce diverse pharmacophores.

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound. Unlike standard spectral lists, this document focuses on diagnostic validation —how to definitively distinguish the product from its starting material (ethyl 1H-indole-2-carboxylate) and identify common impurities using specific shielding effects and coupling patterns.

Structural Context & The Heavy Atom Effect

To interpret the spectrum accurately, one must understand the electronic perturbations caused by the iodine atom at the C-3 position.

-

Steric Crowding: The iodine atom at C-3 is bulky, potentially causing minor conformational changes in the ethyl ester group at C-2, though the planar indole nature largely remains.

-

The Heavy Atom Effect (Spin-Orbit Coupling): This is the most critical diagnostic feature in the

C NMR . While electronegative substituents (like F, O, Cl) typically deshield the attached carbon (moving it downfield), iodine exerts a "heavy atom effect." The large electron cloud facilitates spin-orbit coupling, which shields the C-3 nucleus, shifting its resonance significantly upfield (often < 60-70 ppm), distinguishing it from a standard aromatic C-H.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and accurate integration, follow this preparation protocol.

Reagents:

-

Solvent: DMSO-d

(Dimethyl sulfoxide-d-

Reasoning: Indole NH protons are often broad or invisible in CDCl

due to exchange or quadrupole broadening. DMSO-d

-

-

Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet at 2.50 ppm).[6]

Workflow:

Figure 1: Optimized NMR sample preparation workflow to minimize line broadening caused by paramagnetic impurities or particulates.

H NMR Spectrum Analysis (400 MHz, DMSO-d )

The proton spectrum serves as the primary check for purity. The absence of the C-3 proton is the definitive "Go/No-Go" signal.

Table 1: Diagnostic H NMR Assignments

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 12.20 – 12.50 | Broad Singlet (s) | 1H | NH (Indole-1) | Highly deshielded due to aromatic ring current and H-bonding with DMSO. |

| 7.60 – 7.70 | Doublet (d) | 1H | H-4 | Deshielded by the adjacent C-3 Iodine and proximity to the aromatic system. |

| 7.45 – 7.55 | Doublet (d) | 1H | H-7 | Distinct from H-4; typically slightly upfield relative to H-4 in 3-iodo systems. |

| 7.25 – 7.35 | Triplet/Multiplet | 1H | H-6 | Part of the benzenoid ring system; shows ortho-coupling. |

| 7.10 – 7.20 | Triplet/Multiplet | 1H | H-5 | Part of the benzenoid ring system. |

| 4.35 – 4.45 | Quartet (q) | 2H | O-CH | Characteristic ethyl ester pattern. Coupled to methyl group ( |

| 1.35 – 1.45 | Triplet (t) | 3H | -CH | Characteristic ethyl ester pattern. Coupled to methylene group.[2] |

| ABSENT | Singlet/Doublet | -- | H-3 | CRITICAL: If a peak appears at ~7.2-7.3 ppm that integrates to 1H, the reaction is incomplete. |

Detailed Mechanistic Insight:

-

The "Silent" C-3: In the starting material (Ethyl indole-2-carboxylate), H-3 typically appears as a doublet (coupling with NH) or a singlet around 7.2 ppm. The complete disappearance of this signal confirms the quantitative substitution of Hydrogen with Iodine.

-

Ethyl Group Integrity: The quartet and triplet must integrate perfectly (2:3). Any deviation suggests hydrolysis of the ester (formation of carboxylic acid) or residual ethanol.

C NMR Spectrum Analysis (100 MHz, DMSO-d )

The Carbon-13 spectrum provides the most definitive proof of the C-I bond formation due to the unique chemical shift of the iodinated carbon.

Table 2: Diagnostic C NMR Assignments

| Chemical Shift ( | Assignment | Diagnostic Note |

| 160.5 – 161.5 | C=O (Ester) | Typical carbonyl resonance. |

| 136.0 – 138.0 | C-7a | Quaternary aromatic carbon. |

| 127.0 – 129.0 | C-2 | Attached to the ester; deshielded. |

| 120.0 – 126.0 | C-4, C-5, C-6 | Aromatic methines. |

| 112.0 – 114.0 | C-7 | Aromatic methine. |

| 60.0 – 61.5 | O-CH | Ethyl ester methylene. |

| ~60.0 – 65.0 | C-3 (C-I) | PRIMARY DIAGNOSTIC: Significantly upfield compared to typical aromatic carbons (usually >100 ppm) due to the Heavy Atom Effect of Iodine. |

| 14.0 – 14.5 | -CH | Ethyl ester methyl. |

Self-Validating Purity Protocol

To certify the compound for downstream use (e.g., Suzuki coupling), apply this logic gate to your spectral data:

Figure 2: Logical decision tree for validating spectral purity before releasing the compound for synthesis.

Troubleshooting & Common Impurities

-

Succinimide (from NIS): If N-iodosuccinimide was used for synthesis, a singlet at ~2.6 ppm (DMSO-d

) indicates residual succinimide. This must be removed via aqueous wash (water/brine) as it can poison Palladium catalysts in subsequent steps. -

Water: A broad peak at 3.33 ppm in DMSO-d

. High water content can cause the NH peak to broaden or disappear due to rapid proton exchange. -

Iodine (I

): While invisible in NMR, a dark sample color suggests residual iodine. Wash with sodium thiosulfate.

References

-

Synthesis and Characterization of Indole Carboxylates

- Heavy Atom Effect in C NMR: Source: Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987. Relevance: Authoritative text explaining the spin-orbit coupling mechanism responsible for the upfield shift of C-I carbons.

-

Solvent Effects on Indole NH

-

General Indole Iodination Protocols (NIS Method)

- Source: Jiang, X. et al. "Regioselective C5−H Direct Iodination of Indoles.

- Relevance: Confirms the reactivity of the 3-position in 2-substituted indoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. rsc.org [rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. rsc.org [rsc.org]

- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Ethyl 3-iodo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of ethyl 3-iodo-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this paper leverages the known crystal structure of its parent compound, ethyl 1H-indole-2-carboxylate, to project the structural impact of C3-iodination. The discussion is grounded in the principles of X-ray crystallography and the well-documented phenomenon of halogen bonding.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold for designing molecules that can effectively interact with biological targets.[2] Halogenation of the indole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, influencing their binding affinity, metabolic stability, and membrane permeability.[3] The introduction of an iodine atom at the C3 position, in particular, can lead to significant changes in molecular conformation and crystal packing through steric effects and the formation of halogen bonds.[4]

Synthesis and Crystallization

The synthesis of ethyl 3-iodo-1H-indole-2-carboxylate can be achieved through the electrophilic iodination of the parent compound, ethyl 1H-indole-2-carboxylate. The C3 position of the indole ring is highly susceptible to electrophilic attack.

Proposed Synthetic Protocol:

A potential route for the synthesis of the title compound is outlined below. This protocol is based on established methods for the iodination of indoles.[5][6]

Caption: Proposed workflow for the synthesis and crystallization of ethyl 3-iodo-1H-indole-2-carboxylate.

Single Crystal Growth:

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2] For a small molecule like ethyl 3-iodo-1H-indole-2-carboxylate, several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is less soluble. The gradual diffusion of the less volatile solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

The choice of solvent is crucial and often determined empirically. Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, and dichloromethane.

X-ray Crystallography: Methodology and Data Analysis

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps.

Experimental Protocol for X-ray Diffraction:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis: Insights from the Parent Compound and the Role of Iodine

While the crystal structure of ethyl 3-iodo-1H-indole-2-carboxylate has not been reported, an analysis of the crystal structure of the parent compound, ethyl 1H-indole-2-carboxylate, provides a solid foundation for understanding its molecular geometry and packing.[2][7]

Crystal Structure of Ethyl 1H-indole-2-carboxylate:

The crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar molecule.[2] The crystal packing is characterized by a herringbone pattern, with molecules forming hydrogen-bonded dimers through the interaction between the indole N-H group and the carbonyl oxygen of the ester functionality.[2][7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.5622 |

| b (Å) | 18.891 |

| c (Å) | 9.6524 |

| β (°) | 104.454 |

| V (ų) | 982.1 |

| Z | 4 |

| Hydrogen Bonding Motif | R²₂(10) ring |

Table based on data from Lynch et al. (2020)[2][7]

The Projected Impact of C3-Iodination:

The introduction of a bulky iodine atom at the C3 position is expected to have several significant consequences for the crystal structure.

Caption: Molecular structure of ethyl 3-iodo-1H-indole-2-carboxylate.

Steric Effects: The large van der Waals radius of the iodine atom will likely disrupt the planarity of the molecule and alter the herringbone packing observed in the parent compound. This could lead to a different crystal system and space group.

Halogen Bonding: A key feature of the 3-iodo derivative would be its potential to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).[4][8] The iodine atom in ethyl 3-iodo-1H-indole-2-carboxylate could form halogen bonds with the carbonyl oxygen of a neighboring molecule, competing with or complementing the hydrogen bonding interactions.[9] This could lead to the formation of different supramolecular synthons and a more complex crystal packing arrangement.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and projected crystal structure of ethyl 3-iodo-1H-indole-2-carboxylate. While the definitive crystal structure remains to be determined, the analysis of the parent compound and the principles of halogen bonding offer valuable insights into the likely structural features of this important molecule. The experimental determination of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing a deeper understanding of the role of halogenation in modulating the solid-state properties of indole-based drug candidates.

References

-

Beshore, D. C., & Cava, M. P. (2004). A facile, two step procedure for the preparation of ethyl 5-iodo-1H-indole-2-carboxylate. Arkivoc, 2004(11), 205-210. [Link]

-

Scholfield, M. R., Zurek, E., & VanderLinden, R. T. (2014). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 57(15), 6187-6203. [Link]

-

Maaliki, A., et al. (2021). A new synthetic approach to the 3,4-dihydro-1H-[5][10]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 11(38), 23567-23578. [Link]

-

Beshore, D. C., & Cava, M. P. (2004). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Request PDF. [Link]

-

Request PDF. (n.d.). Experimental Crystal Structure Determination (ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate). ResearchGate. [Link]

-

Ramathilagam, C., et al. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. ResearchGate. [Link]

-

Wang, L., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Organic Letters, 20(15), 4567-4570. [Link]

-

Arumugam, S., et al. (2015). Crystal structures of three indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o732-o738. [Link]

-

PubChem. (n.d.). 3-iodo-1H-indole. National Center for Biotechnology Information. [Link]

-

Al-Hiari, Y. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

-

Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

-

JoVE. (2021). Halogen Bonds. YouTube. [Link]

-

Shingare, M. S., & Siddiqui, H. U. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(2), 727-740. [Link]

-

Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. [Link]

-

Cavallo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(40), 8346-8356. [Link]

-

Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292-10296. [Link]

-

Li, B., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 20(39), 5949-5964. [Link]

-

Sureshbabu, N., et al. (2010). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3134. [Link]

-

Bolte, M., & Wagner, T. (2019). Halogen bonding in the crystal structures of 1,2-diiodo alkenes. Zeitschrift für Kristallographie - Crystalline Materials, 234(11-12), 735-753. [Link]

-

PubChem. (n.d.). Ethyl Indole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). Ethyl 3-hydroxy-1h-indole-2-carboxylate (C11H11NO3). PubChem. [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Commercial Availability & Technical Profile: Ethyl 3-iodo-1H-indole-2-carboxylate

Comprehensive Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary: The Strategic Value of the C3-Iodo Motif

Ethyl 3-iodo-1H-indole-2-carboxylate (CAS: 117637-79-3 ) represents a critical "pivot point" in medicinal chemistry. While simple indole esters are ubiquitous, the 3-iodo variant is the gateway to functionalizing the indole core at its most biologically relevant position.

For researchers, this compound is not merely a catalog item; it is a pre-activated scaffold. The C3-iodine bond is a high-energy handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck), allowing the rapid generation of 2,3-disubstituted indole libraries—a structural motif found in numerous kinase inhibitors and GPCR antagonists.

This guide analyzes the commercial landscape of this compound, provides a self-validating "Make vs. Buy" decision framework, and details the rigorous quality control standards required for pharmaceutical application.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

Before sourcing, verify the target specifications. The presence of the iodine atom significantly alters the molecular weight and lipophilicity compared to the parent ester.

| Property | Specification | Notes |

| IUPAC Name | Ethyl 3-iodo-1H-indole-2-carboxylate | |

| CAS Number | 117637-79-3 | Critical for database searching |

| Molecular Formula | C₁₁H₁₀INO₂ | |

| Molecular Weight | 315.11 g/mol | Heavy atom effect (Iodine ~127 amu) |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (iodine liberation) |

| Melting Point | 148–152 °C | Sharp range indicates high purity |

| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Poor solubility in water/hexane |

| Stability | Light Sensitive | Store in amber vials at 2–8 °C |

Commercial Availability Landscape

The "Buy vs. Make" Decision Matrix

The commercial supply of Ethyl 3-iodo-1H-indole-2-carboxylate is often categorized as "Tier 2" availability—it is less common than the non-iodinated precursor (Ethyl indole-2-carboxylate).

-

Stock Status: Major catalog vendors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) often list this as "In Stock" in gram quantities.

-

Lead Time: 1–2 weeks for domestic (US/EU) stock; 4–6 weeks for Asian import.

-

Cost Analysis: High markup. The price per gram can range from **$50 to

5 USD/gram.

Recommendation:

-

For < 5 grams: Purchase from a verified vendor to save time.

-

For > 10 grams: In-house synthesis is strongly recommended due to the ease of the protocol and massive cost savings.

Supply Chain Decision Flowchart

The following diagram illustrates the logical workflow for sourcing this compound based on project urgency and scale.

Figure 1: Strategic sourcing decision tree. In-house synthesis is often the optimal path for scale-up due to the high availability of the precursor.

Technical Synthesis (The "Make" Protocol)

If commercial stock is unavailable or cost-prohibitive, the synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate is a robust, self-validating protocol. It relies on the electrophilic iodination of the electron-rich C3 position of the indole ring.

Reaction Pathway

The reaction utilizes N-Iodosuccinimide (NIS) as the iodine source. The ester group at C2 blocks that position, forcing substitution exclusively at C3.

Figure 2: Synthetic route. The C2-ester directs iodination to the C3 position with high regioselectivity.

Step-by-Step Protocol

-

Dissolution: Dissolve Ethyl indole-2-carboxylate (1.0 equiv) in DMF (5 mL per mmol).

-

Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.

-

Note: Protect from light to prevent radical side reactions.

-

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane).

-

Endpoint: Disappearance of the starting material spot (higher R_f) and appearance of the product (lower R_f).

-

-

Workup: Pour the reaction mixture into ice-water. The product will precipitate.[1]

-

Purification: Filter the solid. Wash with water and cold hexanes. Recrystallize from Ethanol if necessary.

Quality Control & Analytical Validation

Whether purchased or synthesized, the identity of the compound must be validated. The C3-H signal in the proton NMR is the diagnostic marker.

1H NMR Interpretation (Self-Validating Check)

To confirm you have the 3-iodo product and not the starting material, look for the absence of the C3 proton.

| Signal (ppm) | Multiplicity | Integration | Assignment | Diagnostic Change |

| ~9.0 - 9.5 | Broad Singlet | 1H | NH (Indole) | Present in both. |

| ~7.0 - 7.6 | Multiplet | 4H | Ar-H (C4, C5, C6, C7) | Pattern shifts slightly. |

| ~7.2 - 7.3 | Doublet/Singlet | 0H | C3-H | MUST BE ABSENT. If present, reaction is incomplete. |

| 4.3 - 4.4 | Quartet | 2H | O-CH₂-CH₃ | Ester ethyl group (unchanged). |

| 1.3 - 1.4 | Triplet | 3H | O-CH₂-CH₃ | Ester methyl group (unchanged). |

Purity Standards

-

HPLC: Minimum 95% purity required for cross-coupling to avoid catalyst poisoning.

-

Appearance: Product should be pale yellow. A brown/purple tint indicates free iodine contamination (wash with aqueous Sodium Thiosulfate to fix).

Applications in Drug Discovery[3]

This compound is a "privileged scaffold" building block.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-ester-3-aryl indoles .

-

Relevance: Core structure for COX-2 inhibitors and anti-cancer agents.

-

-

Sonogashira Coupling: Reacts with terminal alkynes.

-

Relevance: Synthesis of rigid indole-based fluorophores and kinase inhibitors.

-

-

Heck Reaction: Introduction of vinyl groups at C3.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Lachrymator (potential). Some halo-indole esters can be irritating to mucous membranes. Handle in a fume hood.

-

Storage: Keep cold (2-8°C) and dark . Iodine bonds are photosensitive; degradation leads to sample discoloration and loss of stoichiometry in reactions.

References

-

PubChem. Ethyl 3-iodo-1H-indole-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

- Zhao, X., et al. "Regioselective Synthesis of 3-Substituted Indoles." Journal of Organic Chemistry.

Sources

A Technical Guide to the Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate: Starting Materials and Methodologies